N-(2-ethyl-2H-tetrazol-5-yl)pentanamide

Lipophilicity CNS drug design Physicochemical profiling

Sourcing a metabolically stable carboxylic acid bioisostere with balanced CNS permeability often leads to compounds with excessive lipophilicity or solubility issues. N-(2-ethyl-2H-tetrazol-5-yl)pentanamide directly addresses this gap. - CNS-Optimized Fragment: MW 197.24 Da & ACD/LogP 0.77 falls precisely within the CNS drug-like window, avoiding solubility-limited assay interference. - Defined Scaffold for SAR: The ethyl-pentanamide combination provides a unique balance of passive permeability and hydrogen-bonding capacity (PSA 73 Ų) not found in its butanamide (LogP 0.24) or N2-propyl (LogP 1.30) analogs. - Supply Assurance: Sourced from established screening libraries (ChemBridge/Hit2Lead), ensuring batch-to-batch consistency for reliable lead optimization campaigns.

Molecular Formula C8H15N5O
Molecular Weight 197.24 g/mol
Cat. No. B4505397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethyl-2H-tetrazol-5-yl)pentanamide
Molecular FormulaC8H15N5O
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1=NN(N=N1)CC
InChIInChI=1S/C8H15N5O/c1-3-5-6-7(14)9-8-10-12-13(4-2)11-8/h3-6H2,1-2H3,(H,9,11,14)
InChIKeyUCMPEKHKRJTYIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-ethyl-2H-tetrazol-5-yl)pentanamide – Procurement-Relevant Physicochemical Profile and Class Positioning


N-(2-ethyl-2H-tetrazol-5-yl)pentanamide (MW 197.24 g/mol, ACD/LogP 0.77) is a member of the 2,5-disubstituted tetrazole amide family, a class recognized for carboxylic acid bioisosterism and versatile screening utility . Its structure combines a 2-ethyltetrazole ring with a linear five-carbon pentanamide side chain, yielding a compact fragment-like scaffold (5 rotatable bonds, PSA 73 Ų) that fully satisfies Lipinski's Rule of Five . The compound is cataloged in commercial screening libraries (ChemBridge/Hit2Lead family) and serves as a structural starting point for medicinal chemistry campaigns requiring moderate lipophilicity and hydrogen-bonding capacity in a low-molecular-weight framework.

Why N-(2-ethyl-2H-tetrazol-5-yl)pentanamide Is Not Interchangeable with Closest Tetrazole-Amide Analogs


Although N-(2-ethyl-2H-tetrazol-5-yl)pentanamide shares the tetrazole-amide core with its closest analogs, small structural perturbations on the tetrazole N2 and the amide side chain produce quantifiable shifts in lipophilicity, molecular weight, and conformational flexibility that alter solubility, permeability, and biological target engagement . The ethyl substituent at N2 delivers an ACD/LogP of 0.77, placing the compound in a narrow lipophilicity window distinct from the more hydrophilic butanamide analog (LogP 0.24) and the more lipophilic N2-propyl analog (LogP 1.30) . Similarly, the five-carbon pentanamide chain balances molecular weight and rotatable bond count relative to shorter-chain (butanamide, acetamide) or aromatic (benzamide) congeners . These differences are not merely incremental; they directly impact partitioning behavior, passive permeability, and pharmacokinetic half-life, making simple substitution a risk to assay reproducibility and lead optimization trajectories.

N-(2-ethyl-2H-tetrazol-5-yl)pentanamide – Head-to-Head Quantitative Differentiation Evidence


Optimized Lipophilicity Window: ACD/LogP 0.77 Balances CNS Permeability and Aqueous Solubility

The target compound exhibits an ACD/LogP of 0.77, positioning it within the optimal CNS drug-like range (LogP 0.5–3.0) . In direct comparison, the N2-propyl analog N-(2-propyl-2H-tetrazol-5-yl)pentanamide has a higher ACD/LogP of 1.30, reflecting a +0.53 log unit increase in lipophilicity . Conversely, the butanamide analog N-(2-ethyl-2H-tetrazol-5-yl)butanamide shows a lower ACD/LogP of 0.24, a −0.53 log unit decrease . The benzamide analog N-(2-ethyl-2H-tetrazol-5-yl)benzamide has an ACD/LogP of 0.93, a +0.16 log unit increase . These differences, spanning over a full log unit across the analog series, directly influence predicted blood-brain barrier penetration (via LogBB models) and aqueous solubility, with the target compound's LogD (pH 7.4) of 0.94 affording superior passive permeability predictions compared to the butanamide analog (LogD 0.22) while maintaining better solubility than the propyl analog.

Lipophilicity CNS drug design Physicochemical profiling

Fragment-Like Molecular Weight (197.24 Da) Enables Efficient Hit-to-Lead Expansion

The target compound has a molecular weight of 197.24 g/mol, fully within the fragment range (MW < 300) defined by the Astex Rule of Three for fragment-based screening . Compared to the N2-propyl analog (211.26 g/mol) and the benzamide analog (217.23 g/mol), the target compound provides a 7–10% lower molecular mass, enabling greater headroom for synthetic elaboration before exceeding lead-like MW thresholds . The butanamide analog is slightly lighter (183.21 g/mol) but sacrifices the lipophilicity required for many target classes . This intermediate MW, combined with balanced LogP, makes the target compound an ideal fragment hit starting point for targets requiring moderate lipophilic character.

Fragment-based drug discovery Molecular weight Lead optimization

Intermediate Conformational Flexibility (5 Rotatable Bonds) Provides Tunable Entropic Penalty

The target compound possesses 5 freely rotatable bonds, compared to 6 for the N2-propyl analog, 4 for the butanamide analog, and 3 for the benzamide analog . Each additional rotatable bond adds an estimated entropic penalty of approximately 0.5–1.0 kcal/mol upon rigid binding, directly affecting target binding free energy [1]. The 5-bond count represents a compromise: it provides sufficient conformational sampling for induced-fit binding while incurring a lower entropic cost than the 6-bond propyl analog, and greater steric adaptability than the more constrained benzamide (3 bonds) or butanamide (4 bonds) congeners.

Conformational analysis Rotatable bonds Binding entropy

Conserved Polar Surface Area (73 Ų) Across Analog Series Confirms Class-Wide Bioisosteric Potential

The tetrazole-amide scaffold in all compared analogs maintains a constant topological polar surface area (TPSA) of 73 Ų, with 1 hydrogen bond donor and 6 hydrogen bond acceptors, irrespective of N2-alkyl or amide chain variation . This TPSA value is within the optimal range for oral absorption (TPSA < 140 Ų for intestinal permeability; TPSA < 60-70 Ų often preferred for CNS penetration) [1]. The tetrazole ring itself serves as a metabolically stable carboxylic acid bioisostere, with a pKa of approximately 4.5–4.9 for 5-substituted tetrazoles, closely matching carboxylic acids (pKa ~4.2–4.4) [2]. This equips the scaffold for targeting enzymes or receptors that recognize carboxylate motifs while reducing phase II glucuronidation susceptibility inherent to free carboxylic acids.

Bioisosterism Polar surface area Tetrazole

Procurement-Intent Application Scenarios for N-(2-ethyl-2H-tetrazol-5-yl)pentanamide


Fragment-Based Screening for CNS Targets Requiring Balanced LogP and Low MW

With a molecular weight of 197.24 Da, ACD/LogP of 0.77, and TPSA of 73 Ų, this compound is an ideal fragment library component for CNS-focused screening campaigns . Its lipophilicity falls within the CNS drug-like window, while its fragment-appropriate MW leaves ample property space for hit-to-lead synthetic expansion. Compared to the more lipophilic N2-propyl analog (LogP 1.30) or the more polar butanamide analog (LogP 0.24), only the ethyl-pentanamide combination delivers the balance of passive permeability and aqueous solubility required for blood-brain barrier penetration without solubility-limited assay interference.

Carboxylic Acid Bioisostere Replacement in Lead Optimization

The tetrazole moiety functions as a metabolically stable surrogate for carboxylic acid groups, offering comparable acidity (pKa ~4.5–4.9 vs. ~4.2–4.4 for carboxylic acids) while reducing susceptibility to glucuronidation and enhancing membrane permeability [1]. The ethyl substituent at N2 modulates ring electronics without adding excessive bulk, making this compound a suitable reference standard for SAR studies exploring tetrazole substitution effects on target binding and ADME properties.

Physicochemical Reference Standard for Tetrazole-Amide Analog Series

The compound serves as a central reference point in a systematic tetrazole-amide analog matrix, with documented quantitative differences in LogP (range 0.24–1.30), MW (183–217 Da), and rotatable bonds (3–6) . Procurement of this specific compound, alongside its propyl, butanamide, and benzamide analogs, enables rigorous structure-property relationship studies essential for computational model building and medicinal chemistry decision-making in tetrazole-containing drug discovery programs.

Screening Library Diversity Element for Allosteric Modulator Discovery

Tetrazole-substituted aryl amides have been patented as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR), a target implicated in cognitive enhancement and neuroprotection [2]. While the target compound lacks the full aryl amide pharmacophore of the patent exemplars, its tetrazole-pentanamide core provides a minimalist scaffold for exploring the contribution of the tetrazole moiety to allosteric modulator binding, with the potential to generate simplified lead series through iterative fragment growth.

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